molecular formula C24H21N3OS B2662168 N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide CAS No. 709617-46-9

N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2662168
CAS No.: 709617-46-9
M. Wt: 399.51
InChI Key: ZSJKRWNZNFFMLN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by a quinazoline core substituted with a phenyl group at position 4, linked via a sulfur atom to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-phenylethyl group, contributing to its lipophilic nature.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-22(25-16-15-18-9-3-1-4-10-18)17-29-24-26-21-14-8-7-13-20(21)23(27-24)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJKRWNZNFFMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide.

    Thioether Formation: The quinazoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Bond Formation: The final step involves the reaction of the sulfanyl-quinazoline derivative with 2-phenylethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can undergo reduction under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazoline ring system is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-phenylethyl group in the target compound and iCRT3 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Physicochemical properties are influenced by substituents:

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
Target Compound 4.5 <0.1 (PBS) Not reported N/A
iCRT3 3.8 0.3 (DMSO) 145–148
8t () 3.2 0.5 (Ethanol) 180–182
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 2.9 1.2 (Water) 210–212

Key Trends :

  • Higher LogP values (e.g., target compound) correlate with increased lipophilicity, favoring blood-brain barrier penetration but complicating formulation .
  • Polar substituents (e.g., aminopyrimidine in ) improve aqueous solubility .

Biological Activity

N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a compound with significant potential in pharmacological applications, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenylethyl group linked to a quinazoline moiety, with a sulfanyl group contributing to its reactivity. The structural formula can be summarized as follows:

C19H20N2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{S}

This structure suggests properties that may influence its biological activity, particularly through interactions with biological receptors and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. Research indicates that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising results against:

  • HT-29 (colon cancer)
  • A431 (skin cancer)
  • PC3 (prostate cancer)

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .

Cell LineIC50 (µM)Mechanism of Action
HT-2915.3Apoptosis induction
A43112.7Cell cycle arrest
PC318.5Inhibition of proliferation

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related compounds. This compound has been evaluated in animal models for its efficacy in reducing seizure activity. The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for seizure control .

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : The compound reduced viability by over 50% at concentrations above 10 µM.
  • Neuropharmacological Assessment :
    In a series of experiments aimed at understanding the anticonvulsant properties, the compound was administered to rodent models exhibiting seizure-like behaviors.
    • Findings : The compound significantly decreased seizure frequency compared to control groups.
    • : Suggests potential for development as an anticonvulsant medication.

Q & A

Q. How to resolve discrepancies in solubility and activity across assay platforms?

  • DMSO concentration limits : Keep ≤0.1% to avoid cytotoxicity artifacts.
  • Alternative formulations : Use cyclodextrin complexes or nanoemulsions to enhance aqueous solubility while maintaining activity .

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